Lasofoxifene sulfate is derived from lasofoxifene, which is synthesized through various chemical methods. It belongs to the class of compounds known as SERMs, which are designed to selectively modulate estrogen receptor activity. This compound is particularly noted for its dual action: it can mimic estrogen in bone tissue, promoting bone density, while inhibiting estrogen's effects in breast tissue, potentially reducing the risk of breast cancer progression .
The synthesis of lasofoxifene involves several key steps, primarily utilizing a Lewis acid-mediated three-component coupling reaction. The process typically includes:
Alternative synthesis methods include alkylation steps involving cis-1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-1,2,3,4-tetrahydronaphthalene with 1-(2-chloroethyl)pyrrolidine and subsequent deprotection steps using hydrobromic acid.
Lasofoxifene sulfate has a complex molecular structure characterized by its specific arrangement of atoms:
The structure features multiple functional groups that contribute to its biological activity and solubility properties.
Lasofoxifene undergoes several chemical reactions during its synthesis and metabolism:
Lasofoxifene functions through selective binding to estrogen receptors, which allows it to exert distinct effects depending on the target tissue:
This selective action is attributed to its ability to stabilize different conformations of the estrogen receptor depending on the tissue context . The compound's long half-life enhances its efficacy in clinical applications.
Lasofoxifene sulfate exhibits several notable physical and chemical properties:
Analytical techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and X-ray diffraction (XRD) are employed to characterize its structure and confirm purity .
Lasofoxifene sulfate has significant potential applications in various fields:
Lasofoxifene sulfate (CAS 1048953-96-3) is the sulfate salt of the selective estrogen receptor modulator (SERM) lasofoxifene. Its molecular formula is C₂₈H₃₁NO₅S, with a molar mass of 493.61 g/mol [2] [6] [9]. The compound derives from the free base lasofoxifene (C₂₈H₃₁NO₂) through sulfonation at the naphthalen-2-ol group, forming a hydrogen sulfate ester [2] [6]. The core structure features a tetrahydronaphthalene scaffold with a phenyl group at C6 and a 4-[2-(pyrrolidin-1-yl)ethoxy]phenyl group at C5, connected via a chiral center [8] [10].
Table 1: Molecular Identity of Lasofoxifene Sulfate
Property | Value/Descriptor |
---|---|
IUPAC Name | [(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] hydrogen sulfate |
Canonical SMILES | C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5 |
InChI Key | NXQINUGCNDMKEW-IAPPQJPRSA-N |
Absolute Configuration | (5R,6S)-cis isomer |
The (5R,6S)-cis stereochemistry is critical for biological activity. X-ray crystallography confirms that this configuration positions the phenyl and pyrrolidinylethoxy phenyl groups equatorially, enabling optimal interaction with the estrogen receptor α (ERα) ligand-binding domain (LBD) [7] [8]. Stereospecific derivatives demonstrate that altering the configuration disrupts H12 helix positioning in ERα, reducing antagonistic efficacy in breast cancer models [7]. The sulfate group enhances water solubility while preserving the chiral integrity of the parent molecule [4] [6].
Lasofoxifene sulfate exhibits distinct physicochemical characteristics essential for pharmaceutical development:
Table 2: Physicochemical Properties of Lasofoxifene Sulfate
Property | Value/Condition | Method |
---|---|---|
Molecular Weight | 493.61 g/mol | Mass spectrometry |
logP | 6.22 (predicted) | Chromatographic assay |
pKa | ~1.8 (sulfate), ~9.1 (tertiary amine) | Potentiometric titration |
XRPD Peaks (2θ) | 9.13°, 10.5°, 15.78°, 17.04°, 21.01° | Powder X-ray diffraction |
Plasma Protein Binding | >99% | Equilibrium dialysis |
The crystalline form displays a flake-like morphology under scanning electron microscopy (SEM) with a specific surface area of 4–7 m²/g (BET method). Bulk density ranges from 0.22 g/mL (untapped) to 0.56 g/mL (tapped), influencing formulation flow properties [10].
The sulfate salt offers distinct advantages over lasofoxifene free base:
Table 3: Salt Form Comparison
Property | Free Base | Sulfate Salt | Tartrate Salt |
---|---|---|---|
Physical State | Oil | Crystalline solid | Crystalline solid |
Oral Bioavailability | Low (≤10%) | High (62%) | Moderate (40–50%) |
Half-life | ~150 h | Similar to free base | Similar to free base |
Key Stability Risk | Glucuronidation | Acid hydrolysis | Oxidative degradation |
Synthetic routes to lasofoxifene sulfate leverage a three-component coupling involving 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole under HfCl₄ catalysis (79% yield). Subsequent iodocarbocyclization and double-bond migration yield the dihydronaphthalene core, followed by sulfonation [5]. Alternative pathways employ Suzuki coupling or reductive diketone cyclization but require longer synthetic sequences [5].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: